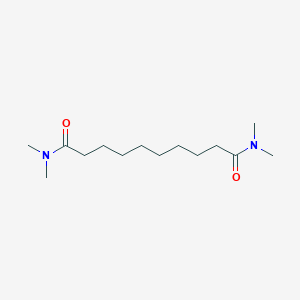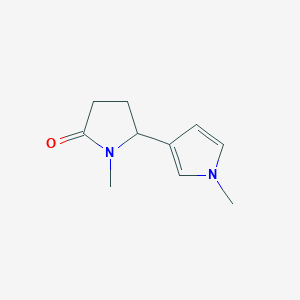
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive drug that has a stimulant effect on the central nervous system. MDPV is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. It has been used as a recreational drug and has been associated with severe adverse effects.
作用机制
MDPV is a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This increases the levels of dopamine in the synaptic cleft and enhances the dopaminergic transmission. This leads to a stimulant effect on the central nervous system and can cause euphoria, increased alertness, and increased energy.
生化和生理效应
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which can lead to euphoria, increased alertness, and increased energy. It also increases the levels of norepinephrine and serotonin in the brain, which can lead to increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension.
实验室实验的优点和局限性
MDPV has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the mechanisms of addiction and the effects of dopamine on behavior. It can also be used to investigate the effects of stimulants on the central nervous system. However, MDPV has several limitations for lab experiments. It is a psychoactive drug and can cause severe adverse effects. It is also a controlled substance and requires special permits for research.
未来方向
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine system. Another area of research is the investigation of the long-term effects of MDPV on the brain and behavior. Additionally, research could focus on the development of new treatments for addiction and the investigation of the effects of MDPV on different populations, such as adolescents and pregnant women.
Conclusion:
In conclusion, MDPV is a synthetic cathinone that has a potent stimulant effect on the central nervous system. It is a psychoactive drug that has been associated with severe adverse effects. MDPV has been used in scientific research to investigate the mechanisms of addiction and the effects of dopamine on behavior. It has several advantages for lab experiments but also has several limitations. There are several future directions for research on MDPV, including the development of new drugs that target the dopamine system and the investigation of the long-term effects of MDPV on the brain and behavior.
合成方法
MDPV can be synthesized by several methods, including the Leuckart reaction, the Mannich reaction, and the reductive amination of the corresponding ketone. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with formaldehyde and dimethylamine. The reductive amination of the corresponding ketone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride.
科学研究应用
MDPV has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a potent stimulant effect on the brain and to increase the levels of dopamine in the brain. This makes it a useful tool for studying the mechanisms of addiction and the effects of dopamine on behavior.
属性
CAS 编号 |
13950-23-7 |
|---|---|
产品名称 |
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
规范 SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
同义词 |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




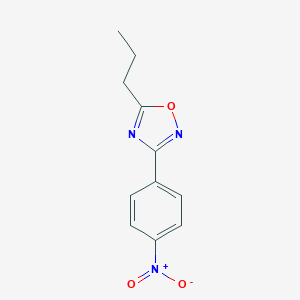
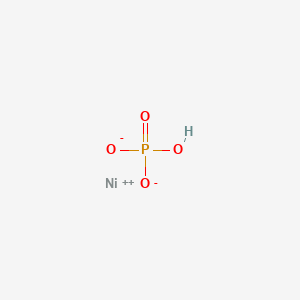
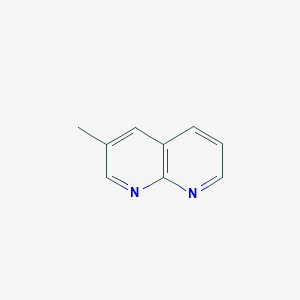
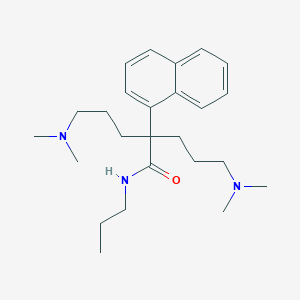
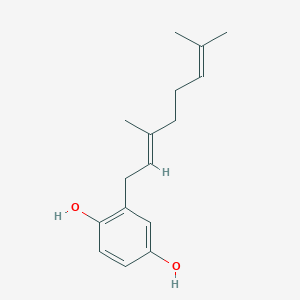
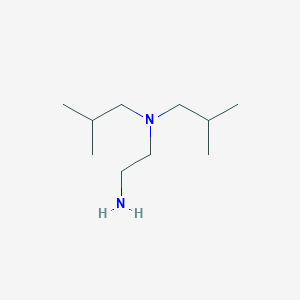

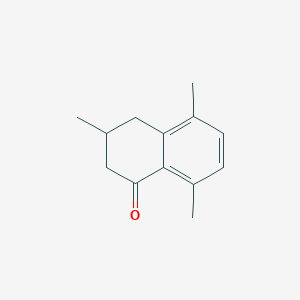
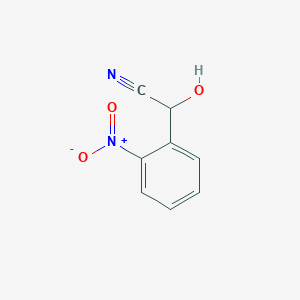
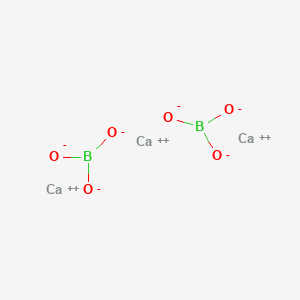
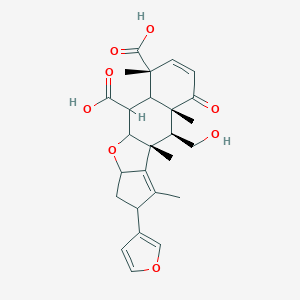
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
